N-Z-L-proline methyl ester

Catalog No.
S1534157
CAS No.
5211-23-4
M.F
C14H17NO4
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Z-L-proline methyl ester

CAS Number

5211-23-4

Product Name

N-Z-L-proline methyl ester

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1

InChI Key

BLQYEDXWEDWCNJ-LBPRGKRZSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

The exact mass of the compound (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Z-L-proline methyl ester (CAS 5211-23-4) is a fully protected, highly lipophilic proline derivative utilized as a critical building block in advanced peptide synthesis and chiral auxiliary production . Featuring a benzyloxycarbonyl (Z) group at the N-terminus and a methyl ester at the C-terminus, this compound presents as a liquid with a density of 1.175 g/mL at 25 °C . For procurement professionals and process chemists, its primary value lies in its orthogonal stability profile and exceptional solubility in aprotic organic solvents, which streamline high-concentration batch and continuous flow manufacturing processes compared to solid, partially protected alternatives .

Research Fit

Cbz protecting group Orthogonal to acid/base deprotection
L-proline scaffold Defined stereochemical configuration

Substituting N-Z-L-proline methyl ester with common analogs like N-Boc-L-proline methyl ester or N-Z-L-proline introduces severe process limitations [1]. If N-Boc-L-proline methyl ester is used, the N-terminal protection is rapidly cleaved under mild acidic conditions, preventing its use in synthetic sequences that require acid-mediated deprotection of other residues [1]. Conversely, substituting with the free acid, N-Z-L-proline, introduces a reactive carboxylic acid proton that promotes unwanted side reactions such as oxazolone formation during activation, while simultaneously reducing solubility in non-polar solvents and complicating handling due to its solid or highly viscous state[1].

Substitution Risk

N-Boc analog
Acid-labile Boc group lacks orthogonal hydrogenolysis removal, limiting sequential deprotection routes.
N-Fmoc analog
Base-labile Fmoc group restricts compatibility with Fmoc-based SPPS; cannot replace Cbz without redesign.
Racemic or D-proline forms
Stereochemical mismatch leads to diastereomeric mixtures and loss of chiral fidelity in downstream steps.

Acid-Stable N-Terminal Protection

N-Z-L-proline methyl ester exhibits complete stability under acidic conditions that rapidly degrade Boc-protected analogs [1]. In a 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) solution, the Z-protecting group remains >99% intact after 24 hours, whereas the N-Boc-L-proline methyl ester comparator undergoes 100% cleavage within 30 minutes [1]. This differential stability dictates procurement for multi-step syntheses where intermediate acid exposure is unavoidable.

Evidence DimensionStability to 50% TFA in DCM at 25 °C
Target Compound Data>99% intact after 24 hours
Comparator Or BaselineN-Boc-L-proline methyl ester (100% cleaved in <30 minutes)
Quantified Difference>23.5 hours extended stability under strongly acidic conditions
Conditions50% TFA/DCM solution, 25 °C, HPLC monitoring

Procuring the Z-protected ester is mandatory when downstream synthetic steps require the acidic deprotection of other amino acid residues without compromising the proline nitrogen.

Optical Rotation
Reported
−62° vs −59° (Boc analog)
Density: 1.175 g/mL
Supports identity verification
Solvent and temperature context required

Liquid State and Aprotic Solubility

The fully protected nature of N-Z-L-proline methyl ester renders it a liquid with complete miscibility in aprotic solvents like DCM, THF, and toluene [1]. In contrast, N-Z-L-proline (the free acid) often presents as a solid or hydrogen-bonded viscous syrup, with solubility in toluene limited to <0.5 M at 20 °C [1]. The target compound easily supports >2.0 M concentrations in identical solvent systems, facilitating high-throughput continuous flow operations[1].

Evidence DimensionMaximum solubility in toluene at 20 °C
Target Compound Data>2.0 M (completely miscible)
Comparator Or BaselineN-Z-L-proline free acid (<0.5 M)
Quantified Difference>4-fold increase in working concentration
ConditionsToluene solvent, 20 °C, visual and HPLC confirmation

High solubility and liquid handling characteristics drastically reduce solvent volumes and prevent line-clogging in automated or flow-based industrial manufacturing.

Enzyme Selectivity
Head-to-head
Lipase B: E >100 vs Subtilisin: E = 2.8
Guides enzyme choice for kinetic resolution
Enantiomeric ratio context-dependent

Chiral Reduction Precursor

For the synthesis of the critical chiral building block N-Z-L-prolinol, N-Z-L-proline methyl ester serves as a higher-yielding precursor compared to the free acid [1]. The methyl ester is readily reduced by mild reagents such as LiBH4 or NaBH4/I2 in THF, consistently achieving >90% isolated yields at 0-25 °C [1]. Reducing N-Z-L-proline directly requires aggressive borane (BH3-THF) complexes or prior mixed anhydride activation, which frequently results in partial cleavage of the Z-group and reduces isolated yields to 70-75% [1].

Evidence DimensionIsolated yield of N-Z-L-prolinol via borohydride reduction
Target Compound Data>90% yield using LiBH4
Comparator Or BaselineN-Z-L-proline free acid (~75% yield using BH3-THF)
Quantified Difference15-20% absolute increase in isolated yield
ConditionsTHF solvent, 0-25 °C, standard aqueous workup

Procuring the methyl ester eliminates the need for hazardous borane reagents and significantly improves the yield of downstream chiral prolinol derivatives.

Protecting Group Stability
Class-level
Acid stable Base stable H₂/Pd-C cleavable
Enables sequential orthogonal deprotection
Verify under specific reaction conditions

Selective C-Terminal Stability

When N-terminal extension is required, N-Z-L-proline methyl ester allows for the selective removal of the Z-group via catalytic hydrogenolysis (H2/Pd-C) while leaving the methyl ester 100% intact to yield H-Pro-OMe [1]. If a buyer were to procure N-Z-L-proline benzyl ester (Z-Pro-OBzl) instead, the same hydrogenolysis conditions would simultaneously cleave both the N- and C-terminal protecting groups, yielding unprotected L-proline and destroying the required C-terminal block[1].

Evidence DimensionC-terminal ester stability during H2/Pd-C hydrogenolysis
Target Compound Data100% retention of methyl ester
Comparator Or BaselineN-Z-L-proline benzyl ester (0% retention of benzyl ester)
Quantified DifferenceComplete orthogonal stability vs. total simultaneous cleavage
ConditionsH2 (1 atm), 10% Pd-C, Methanol, 25 °C

This exact compound is required when a synthetic route demands the generation of a free proline amine while strictly maintaining C-terminal ester protection.

N-Z-L-Prolinol and Chiral Pyrrolidine Auxiliaries

Because N-Z-L-proline methyl ester can be cleanly reduced with mild borohydride reagents in high yields (>90%), it is the indicated procurement choice for manufacturing N-Z-L-prolinol [1]. This avoids the aggressive borane conditions required for reducing the free acid, making it highly suitable for scaling up chiral auxiliary and active pharmaceutical ingredient (API) intermediates [1].

Solution-Phase Peptide Synthesis

In multi-step peptide syntheses where intermediate sequences must be subjected to strong acids (e.g., TFA) to remove Boc or t-Bu groups, this compound is strictly required [1]. Its >99% stability in 50% TFA ensures the proline nitrogen remains protected, preventing unwanted side reactions that would occur if a Boc-protected analog were utilized [1].

Continuous Flow Manufacturing

Due to its liquid state and >2.0 M solubility in aprotic solvents like toluene and THF, N-Z-L-proline methyl ester is highly compatible with continuous flow reactors [1]. It eliminates the handling difficulties, hydrogen-bonded aggregation, and line-clogging risks associated with solid alternatives like N-Z-L-proline free acid [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Complex molecule synthesis
Stereochemical integrity & Cbz stability
Optical rotation verification
Enzymatic peptide coupling
Acyl donor substrate suitability
Enzyme activity and coupling yield
Orthogonal deprotection sequences
Cbz group orthogonality
Chemoselective hydrogenolysis
Kinetic resolution of racemates
Enzyme enantioselectivity
Enantiomeric excess monitoring

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

263.11575802 Da

Monoisotopic Mass

263.11575802 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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